molecular formula C18H20ClNO B11929321 Nordoxepin D3 Hydrochloride

Nordoxepin D3 Hydrochloride

Cat. No.: B11929321
M. Wt: 304.8 g/mol
InChI Key: GNPPEZGJRSOKRE-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nordoxepin D3 Hydrochloride, also known as Desmethyldoxepin D3 Hydrochloride, is a deuterium-labeled version of Nordoxepin Hydrochloride. It is an active metabolite of Doxepin Hydrochloride, which is a tricyclic antidepressant. This compound is primarily used in scientific research, particularly in the fields of pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nordoxepin D3 Hydrochloride involves the deuteration of Nordoxepin Hydrochloride. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced analytical instruments to monitor the reaction and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Nordoxepin D3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deuterated analogs .

Scientific Research Applications

Nordoxepin D3 Hydrochloride is widely used in scientific research for various applications:

    Pharmacology: It is used to study the metabolism and pharmacokinetics of Doxepin and its metabolites.

    Medicinal Chemistry: Researchers use it to develop and test new antidepressant drugs.

    Clinical Toxicology: It serves as a reference standard in the analysis of biological samples for drug monitoring and forensic investigations.

    Analytical Chemistry: It is used in the development and validation of analytical methods for drug testing .

Mechanism of Action

Nordoxepin D3 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound primarily targets the norepinephrine transporter and the serotonin transporter. It also exhibits antihistamine and anticholinergic activities, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nordoxepin D3 Hydrochloride is unique due to its deuterium labeling, which provides several advantages in research:

Properties

Molecular Formula

C18H20ClNO

Molecular Weight

304.8 g/mol

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3;

InChI Key

GNPPEZGJRSOKRE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.